

# Application Note: Spectrophotometric Determination of Lipase Activity using para-Nitrophenyl Linoleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Para-nitrophenyllinoleate*

Cat. No.: *B15601192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2] The quantification of lipase activity is crucial in various fields, including drug discovery (e.g., for anti-obesity drugs targeting pancreatic lipase), biotechnology, and quality control in the food and detergent industries. A common and straightforward method for determining lipase activity is through a spectrophotometric assay using artificial chromogenic substrates such as para-nitrophenyl (pNP) esters.[3][4][5] This application note provides a detailed protocol for the determination of lipase activity using para-nitrophenyl linoleate (pNPL) as a substrate. The principle of this assay relies on the enzymatic cleavage of the colorless pNPL to release linoleic acid and the yellow-colored p-nitrophenol (pNP), the absorbance of which can be measured spectrophotometrically at approximately 400-410 nm.[1][5]

## Principle of the Assay

The spectrophotometric assay for lipase activity using p-nitrophenyl linoleate is based on the following reaction:

para-Nitrophenyl Linoleate (colorless) + H<sub>2</sub>O  $\xrightarrow{\text{(Lipase)}}$  Linoleic Acid + para-Nitrophenol (yellow)

The rate of formation of para-nitrophenol, which is directly proportional to the lipase activity, is determined by measuring the increase in absorbance at its absorption maximum (around 400-410 nm) under alkaline conditions.[5] The concentration of the released pNP can be calculated using the Beer-Lambert law, which requires the molar extinction coefficient of pNP under the specific assay conditions.

## Quantitative Data Summary

The following tables summarize key quantitative data for the lipase activity assay using p-nitrophenyl esters.

Table 1: Molar Extinction Coefficients of para-Nitrophenol (pNP)

Wavelength (nm)	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )	pH Conditions	Reference
400	18,000	Alkaline	[6][7]
405	18,000	Not specified	[6][7]
410	18,300	Alkaline	
410	18,000	Not specified	[2]
400	14,800	pH 7.2	[8]

Table 2: Typical Reagent Concentrations for p-Nitrophenyl Ester Lipase Assays

Reagent	Typical Concentration Range	Purpose	Reference(s)
p-Nitrophenyl Ester Substrate	0.5 - 15 mM	Substrate for lipase	[8][9]
Buffer (e.g., Tris-HCl, Phosphate)	50 - 200 mM	Maintain optimal pH	[8][9][10]
Emulsifier (e.g., Triton X-100, Gum Arabic)	0.1 - 1% (v/v or w/v)	Solubilize the hydrophobic substrate	[9][11][12]
Substrate Solvent (e.g., Isopropanol, Acetonitrile)	Varies (used to prepare stock solution)	Dissolve the p-nitrophenyl ester	[8][9][13]
Lipase Sample	Varies	Source of enzyme activity	N/A

## Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of lipase activity using para-nitrophenyl linoleate.

## Materials and Reagents

- para-Nitrophenyl linoleate (pNPL)
- Lipase (e.g., from *Candida rugosa*, porcine pancreas)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Triton X-100 or Gum Arabic
- Isopropanol
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or Sodium hydroxide ( $\text{NaOH}$ ) solution (e.g., 0.1 M) for stopping the reaction

- Microplate reader or spectrophotometer
- 96-well microplates or cuvettes
- Incubator or water bath

## Preparation of Solutions

- **Buffer Solution (50 mM Tris-HCl, pH 8.0):** Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
- **Substrate Stock Solution (e.g., 10 mM pNPL in Isopropanol):** Dissolve the required amount of pNPL in isopropanol. This solution should be stored protected from light.
- **Substrate Emulsion:** Prepare the working substrate solution by adding the pNPL stock solution to the assay buffer containing an emulsifier. A common method is to mix one part of the substrate stock solution with nine parts of buffer containing 0.1-1% Triton X-100 or gum arabic. This solution should be freshly prepared and vortexed to ensure a homogenous emulsion.
- **Enzyme Solution:** Prepare a stock solution of the lipase in the assay buffer. A series of dilutions may be necessary to determine the optimal enzyme concentration that results in a linear rate of reaction over time.
- **Stopping Solution (e.g., 0.1 M Na<sub>2</sub>CO<sub>3</sub>):** Dissolve the appropriate amount of sodium carbonate in deionized water to prepare the stopping solution.

## Assay Procedure (Microplate Format)

- **Pre-incubation:** Add 180 µL of the substrate emulsion to each well of a 96-well microplate. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- **Initiation of Reaction:** Add 20 µL of the enzyme solution to each well to initiate the reaction. For the blank, add 20 µL of the assay buffer instead of the enzyme solution.
- **Incubation:** Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

- Termination of Reaction (for endpoint assay): Stop the reaction by adding 50  $\mu\text{L}$  of the stopping solution (e.g., 0.1 M  $\text{Na}_2\text{CO}_3$ ) to each well. The alkaline solution also enhances the color of the p-nitrophenol.
- Absorbance Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.
- Calculation of Lipase Activity: The activity of the lipase is calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta A \times V_{\text{total}}) / (\epsilon \times t \times V_{\text{enzyme}} \times l)$$

Where:

- $\Delta A$  = Absorbance of the sample - Absorbance of the blank
- $V_{\text{total}}$  = Total volume of the reaction mixture in mL
- $\epsilon$  = Molar extinction coefficient of p-nitrophenol in  $\text{M}^{-1}\text{cm}^{-1}$  (e.g., 18,300  $\text{M}^{-1}\text{cm}^{-1}$ )
- $t$  = Incubation time in minutes
- $V_{\text{enzyme}}$  = Volume of the enzyme solution added in mL
- $l$  = Path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette; for microplates, this value may need to be determined or provided by the manufacturer).

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1  $\mu\text{mol}$  of para-nitrophenol per minute under the specified conditions.<sup>[12]</sup>

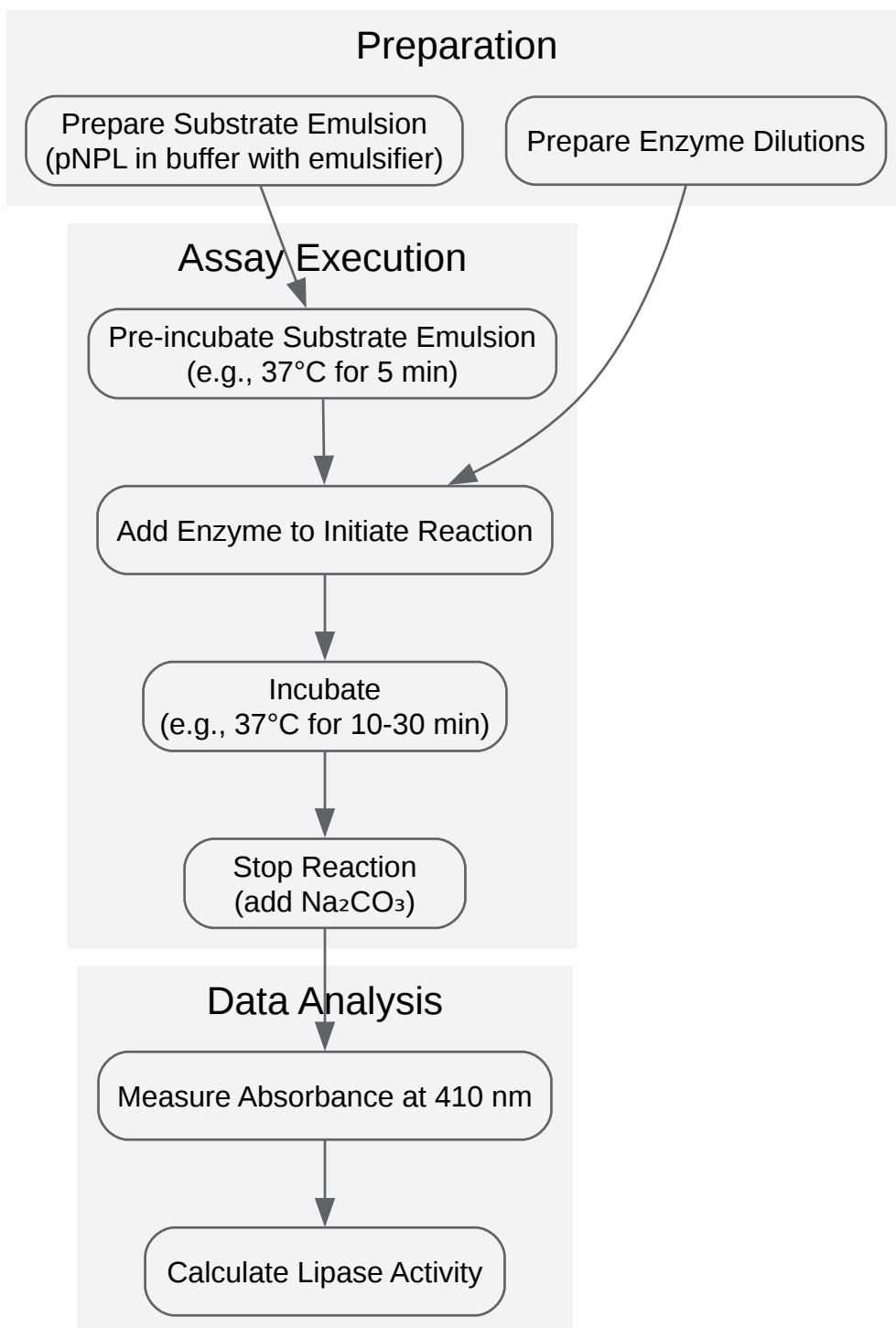
## Alternative: Kinetic Assay

Instead of a fixed endpoint, the reaction can be monitored continuously in a temperature-controlled spectrophotometer. The rate of change in absorbance over time ( $\Delta A/\text{min}$ ) is used to calculate the enzyme activity. This method is often more accurate as it allows for the verification of a linear reaction rate.

## Visualizations

### Experimental Workflow Diagram

#### Experimental Workflow for Lipase Activity Assay

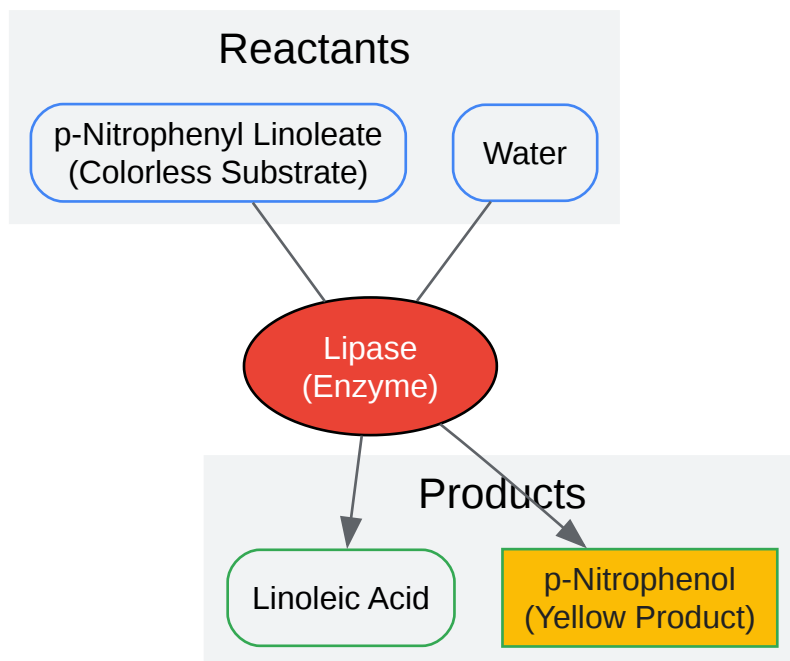


[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric lipase activity assay.

## Principle of the Enzymatic Reaction

### Principle of the pNPL Lipase Assay



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of pNPL by lipase.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]
- 3. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 6. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 7. neb.com [neb.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Lipase Activity using para-Nitrophenyl Linoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601192#spectrophotometric-determination-of-lipase-activity-using-para-nitrophenyllinoleate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)